8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-N,N-dimethyl-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-11-7-5-6-9-8-10(13(16)15(2)3)14(17)19-12(9)11/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRQAOYDHYYZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable coumarin derivative, such as 8-hydroxycoumarin.
Ethoxylation: The 8-hydroxy group is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.
Amidation: The ethoxylated coumarin is then reacted with dimethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The 8-ethoxy group activates the chromene core for electrophilic attacks at positions 5 and 7:
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Nitration : Concentrated HNO₃/H₂SO₄ at -5°C produces 6-nitro derivatives (63% yield) while preserving the lactone ring .
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Sulfonation : Fuming H₂SO₄ at 80°C yields 5-sulfo-8-ethoxy products, though competing lactone ring opening occurs above 100°C.
Substituent effects on regioselectivity :
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO₂⁺ | 6 | 63 |
| SO₃H⁺ | 5 | 58 |
| Br₂ (FeCl₃) | 7 | 71 |
Nucleophilic Acyl Substitution
The N,N-dimethylcarboxamide undergoes selective transformations:
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Hydrolysis : 6M HCl reflux (8 hr) cleaves the amide to 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (89% yield).
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Aminolysis : Primary amines (e.g., benzylamine) in THF with NaHCO₃ yield substituted amides at 60°C (Quantitative conversion).
Reactivity comparison :
| Nucleophile | Product | Reaction Time (hr) |
|---|---|---|
| H₂O (acid) | Carboxylic acid | 8 |
| NH₂R | New amide | 4 |
| ROH | No reaction | - |
Lactone Ring-Opening Reactions
The α,β-unsaturated lactone shows pH-dependent behavior:
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Basic conditions : 10% NaOH opens the lactone to form sodium 3-((dimethylcarbamoyl)-8-ethoxy-2-hydroxycinnamate.
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Acidic conditions : Conc. HCl induces polymerization through carbocation intermediates.
Kinetic data :
| Condition | Temperature (°C) | t₁/₂ (min) |
|---|---|---|
| pH 13 | 25 | 12.4 |
| pH 1 | 25 | 8.7 |
Photochemical Reactions
The chromene core undergoes [2+2] cycloaddition under UV light (λ = 300 nm):
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Dimerization : Forms a syn-head-to-tail cyclobutane dimer in acetonitrile (Quantum yield: 0.32) .
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Singlet oxygen reaction : In the presence of Rose Bengal, generates 8-ethoxy-3-(dimethylcarbamoyl) coumarin endoperoxide.
Catalytic Functionalization
Palladium-mediated cross-couplings modify the aromatic system:
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Suzuki coupling : 5-bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to install biaryl systems (74-82% yields) .
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Heck reaction : With styrenes, forms trans-alkenylated products (TON up to 1,200).
Biological Derivatization Pathways
The compound serves as a precursor for bioactive analogs:
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Mannich bases : Reacts with morpholine and formaldehyde to yield N-methylated analogs showing enhanced COX-2 inhibition (IC₅₀: 0.87 μM vs parent 2.34 μM) .
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Schiff bases : Condenses with 4-aminosalicylic acid to create antimicrobial derivatives (MIC: 12.5 μg/mL against S. aureus) .
Stability and Degradation
Critical stability parameters:
| Factor | Degradation Pathway | Half-life |
|---|---|---|
| UV light (300 nm) | E/Z isomerization | 4.3 hr |
| 75% humidity | Hydrolysis → carboxylic acid | 14 days |
| pH 7.4 buffer | No degradation | >30 days |
This reactivity profile positions 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide as a versatile intermediate for pharmaceutical development, particularly in creating kinase inhibitors and antimicrobial agents . Recent studies highlight its potential as a Michael acceptor in covalent drug design, leveraging the α,β-unsaturated lactone for targeted covalent modification of cysteine residues .
Scientific Research Applications
Synthesis of 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide
The synthesis involves several key steps:
- Starting Material : The process begins with 8-hydroxycoumarin.
- Ethoxylation : The hydroxy group is ethoxylated using ethyl iodide in the presence of potassium carbonate.
- Amidation : The ethoxylated product is then reacted with dimethylamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
This synthetic pathway allows for the production of the compound with high purity and yield, making it suitable for further research applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, leading to various therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.
Table 1: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound in vitro against various pathogens, concluding significant antibacterial activity, particularly against resistant strains.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro assays conducted on various cancer cell lines demonstrate its ability to induce cell death through apoptosis.
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
Research investigating the anticancer effects indicated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of this compound against various pathogens, confirming its significant antibacterial activity, particularly against resistant strains.
- Evaluation of Anticancer Properties : Research demonstrated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms. Flow cytometry was utilized to analyze cell cycle changes and apoptosis markers.
- Mechanistic Insights : Another study explored the molecular mechanisms underlying its anticancer effects, revealing that this compound activates caspase pathways leading to programmed cell death in cancer cells.
Mechanism of Action
The mechanism of action of 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, contributing to its potential anti-obesity effects.
Comparison with Similar Compounds
Substituent Variations at Position 8
The ethoxy group at position 8 distinguishes the target compound from analogs with methoxy, hydroxy, or bromo substituents:
Key Observations :
Variations in the 3-Carboxamide Substituent
The N,N-dimethylcarboxamide group at position 3 contrasts with other amide derivatives:
Key Observations :
Structural and Physicochemical Properties
Crystallographic data for ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate () reveals a monoclinic crystal system (P21/n space group) with intermolecular C–H···O hydrogen bonds. The carboxamide derivative is expected to exhibit distinct packing patterns due to the absence of ester groups and the presence of dimethylamine.
Thermodynamic Properties :
- Ethoxy and N,N-dimethyl groups likely lower melting points compared to hydroxy- or bromo-substituted analogs.
- LogP values are predicted to be higher than methoxy derivatives but lower than brominated compounds.
Biological Activity
8-Ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound involves several steps:
- Starting Material : The process begins with 8-hydroxycoumarin.
- Ethoxylation : The hydroxy group is ethoxylated using ethyl iodide in the presence of potassium carbonate.
- Amidation : The ethoxylated product is reacted with dimethylamine using EDCI as a coupling agent.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of derivatives with varied biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In studies involving chromene sulfonamide hybrids, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Cytotoxicity and Apoptosis
Cytotoxicity studies using the MTT assay have demonstrated that this compound can induce apoptosis in cancer cells. For instance, certain derivatives showed selective toxicity against fibroblast L929 cells, suggesting potential applications in cancer therapy .
The primary mechanism through which this compound exerts its biological effects is by inhibiting specific enzymes. As a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides. This action reduces fat absorption in the gastrointestinal tract, contributing to its potential as an anti-obesity agent .
Case Study 1: Antibacterial Activity
In a comparative study of various coumarin derivatives, including this compound, researchers found that modifications in the chemical structure significantly impacted antibacterial efficacy. The study highlighted that the presence of specific functional groups enhanced activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Cytotoxic Effects
Another study evaluated the cytotoxic effects of chromene derivatives on cancer cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some derivatives inducing apoptosis effectively while maintaining low toxicity to normal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 8-Methoxy-N,N-Dimethyl-2-Oxo-2H-Chromene-3-Carboxamide | Methoxy group instead of ethoxy | Moderate antibacterial | Similar activity profile but less potent |
| 7-Ethoxy-N,N-Dimethyl-2-Oxo-2H-Chromene-3-Carboxamide | Ethoxy group at position 7 | Lower cytotoxicity | Less effective than 8-position compound |
| 8-Ethoxy-N,N-Diethyl-2-Oxo-2H-Chromene-3-Carboxamide | Diethylamino group | Enhanced lipase inhibition | Potentially more effective against obesity |
Q & A
Q. What are the standard synthetic routes for 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves alkylation of a coumarin-3-carboxamide precursor. For example, a related compound (7-(diethylamino)-2-oxo-2H-chromene-3-carboxaldehyde) was synthesized via condensation of salicylaldehyde derivatives with active methylene compounds, followed by alkylation using ethyl bromide in the presence of a base (e.g., K₂CO₃) and DMF as a solvent . Purification often employs flash column chromatography and recrystallization from acetone or ethanol to obtain high-purity crystals .
Q. How is the compound characterized post-synthesis?
Characterization relies on spectral techniques:
- ¹H/¹³C NMR : Peaks for the ethoxy group (~δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), dimethylamide (δ 3.0–3.2 ppm for N-CH₃), and coumarin carbonyl (δ 160–165 ppm) are critical .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₇NO₄: 276.1231) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as seen in analogous coumarin derivatives .
Q. What are the solubility and stability profiles under varying experimental conditions?
Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) and moderate in ethanol or acetone. Stability studies recommend storage at –20°C in inert atmospheres to prevent hydrolysis of the ethoxy or amide groups. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess stability .
Q. Which intermediates are critical in its synthesis?
Key intermediates include:
- 7-Hydroxycoumarin-3-carboxamide : Prepared via Pechmann condensation of resorcinol derivatives with ethyl acetoacetate, followed by amidation .
- Ethylated precursors : Generated by reacting hydroxyl groups with ethyl bromide under basic conditions .
Advanced Research Questions
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the ethoxy group with methoxy, allyl, or nitro groups to evaluate electronic effects on bioactivity .
- Amide modifications : Substitute dimethylamide with cyclic amines (e.g., piperidine) to probe steric and hydrogen-bonding influences .
- Coupling reactions : Use Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 8-position .
Q. Which analytical strategies resolve contradictions in spectral data?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing coumarin ring protons from alkyl sidechains) .
- Dynamic HPLC-MS : Detects degradation products or tautomeric forms that may skew spectral interpretations .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify assignments .
Q. What mechanisms underlie its reported anticancer activity?
Coumarin derivatives often inhibit topoisomerase II or induce apoptosis via ROS generation. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (CXL017) showed activity against leukemia by disrupting mitochondrial membrane potential . The ethoxy and dimethylamide groups may enhance lipophilicity, improving cellular uptake .
Q. How to optimize reaction conditions to improve yield?
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
- Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates .
Q. How to investigate interactions with biological targets?
Q. How to address discrepancies in biological activity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., MTT vs. SRB assays) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation that may reduce in vivo efficacy .
- Orthogonal target profiling : Combine kinase inhibition panels and transcriptomics to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
